2,3-Dihydrobenzo[b]furan-5-amide oxime
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLRLCNFJVSMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371138 | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-amide oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-07-2 | |
| Record name | 2,3-Dihydro-N-hydroxy-5-benzofurancarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-amide oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Research Landscape of 2,3 Dihydrobenzo B Furan 5 Amide Oxime
Significance of the 2,3-Dihydrobenzo[b]furan Scaffold in Organic Synthesis
The 2,3-dihydrobenzofuran (B1216630) core is a heterocyclic structure of considerable importance in organic and medicinal chemistry. mdpi.comnih.gov This scaffold, which consists of a benzene (B151609) ring fused to a saturated five-membered furan (B31954) ring, is a key structural unit in a vast array of biologically active natural products and synthetic compounds. nih.govcnr.it Its prevalence in nature is seen in compounds isolated from plants and fungi, such as alkaloids, neolignans, and isoflavonoids. mdpi.com
The significance of the 2,3-dihydrobenzofuran scaffold stems from several key attributes:
Structural Rigidity and Versatility: The fused ring system provides a stable and relatively rigid framework, which is a desirable feature in the design of molecules intended to interact with specific biological targets. mdpi.com At the same time, it possesses two sp3-hybridized carbons (C2 and C3) that allow for stereochemical diversity, placing substituents out of the plane of the aromatic ring. cnr.it
Privileged Scaffold Status: In medicinal chemistry, it is considered a "privileged scaffold" because its framework is found in molecules with a wide range of biological activities, including anticarcinogenic, antifungal, and antibacterial properties. researchgate.netresearchgate.net This makes it a valuable template for the development of new therapeutic agents. mdpi.com
Synthetic Accessibility: A multitude of synthetic methods have been developed to construct the 2,3-dihydrobenzofuran skeleton. researchgate.netucl.ac.uk These strategies range from classical approaches like the cyclization of ortho-allylphenols to modern transition metal-catalyzed reactions, biocatalytic methods, and metal-free annulations. nih.govresearchgate.netnih.gov This synthetic tractability allows chemists to generate diverse libraries of dihydrobenzofuran-based compounds for screening and development. researchgate.net
The continuous development of novel synthetic routes, including enantioselective methods, highlights the sustained interest in accessing stereochemically complex and functionally diverse 2,3-dihydrobenzofuran derivatives for various applications. nih.govorganic-chemistry.org
Table 1: Selected Synthetic Strategies for the 2,3-Dihydrobenzofuran Scaffold
| Synthetic Approach | Description | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Formation of the heterocyclic ring via internal reaction, often involving C-O or C-C bond formation. | Polyphosphoric acid (PPA) | nih.gov |
| [4+1] Annulation | A cycloaddition reaction where a four-atom component reacts with a one-atom component. | Triflic acid (TfOH) | nih.gov |
| Metal-Catalyzed Cycloaddition | Transition metals are used to catalyze the formation of the ring system from appropriate precursors. | Rhodium(III) complexes | nih.govorganic-chemistry.org |
| Biocatalytic Cyclopropanation | Engineered enzymes are used for highly stereoselective construction of the scaffold. | Engineered myoglobins | nih.gov |
Importance of the Amide Oxime Functional Group in Contemporary Chemical Research
The amide oxime functional group, more formally known as a N'-hydroxycarboximidamide, is characterized by the presence of both an amino group and a hydroxylamino group attached to the same carbon atom (C(=NOH)NH2). nih.gov While perhaps less common than amides or carboxylic acids, this functional group has carved out a significant niche in modern chemical and medicinal research.
Key aspects of the amide oxime functional group's importance include:
Bioisosteric Replacement: The amide oxime group is often employed as a bioisostere for the carboxylic acid moiety. nih.gov This substitution can lead to improved physicochemical properties, such as enhanced cell permeability or modified metabolic stability, while retaining or improving biological activity.
Precursors to Other Functional Groups: Amide oximes are versatile synthetic intermediates. They can be cyclized to form various heterocycles, such as 1,2,4-oxadiazoles, or reduced to amidines, providing access to a wider chemical space.
Role as Nitric Oxide (NO) Donors: A critical feature of some amidoximes is their ability to release nitric oxide under physiological conditions. nih.gov This is significant because NO is a crucial signaling molecule in many physiological processes. The microsomal oxidation of amidoximes can generate NO along with the corresponding amide or nitrile byproducts. nih.gov
Coordination Chemistry: The amide oxime functionality can act as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms. This property is exploited in coordination chemistry and materials science. nih.gov
The synthesis of amidoximes is generally straightforward, most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This accessible synthesis adds to their appeal as a functional group in discovery research.
Overview of Synthetic Challenges and Opportunities for 2,3-Dihydrobenzo[b]furan-5-amide oxime
The synthesis of the specific molecule this compound involves the convergence of synthetic strategies for both the heterocyclic scaffold and the amide oxime functional group.
Synthetic Pathway: The most direct and common route to an amide oxime is the treatment of the corresponding nitrile with hydroxylamine. nih.gov Therefore, the primary synthetic approach to this compound would logically proceed through the precursor, 2,3-dihydrobenzo[b]furan-5-carbonitrile (B1301070) .
Challenges:
Synthesis of the Nitrile Precursor: The primary challenge lies in the efficient and selective synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile. This requires methods to construct the dihydrobenzofuran ring while ensuring the presence of, or the ability to install, a nitrile group at the C5 position of the benzene ring.
Harsh Reaction Conditions: Many traditional methods for constructing heterocyclic scaffolds rely on harsh reaction conditions or the use of toxic and expensive metal catalysts, which can be a limitation. nih.gov
Substrate Scope and Functional Group Tolerance: Synthetic routes for building the dihydrobenzofuran core may have limited tolerance for certain functional groups, potentially complicating the direct incorporation of a nitrile or a group that can be converted to a nitrile. nih.gov
Stereoselectivity: For derivatives of this compound that may have substituents at the C2 or C3 positions, controlling the stereochemistry presents a significant synthetic challenge. researchgate.net
Opportunities:
Modern Catalytic Methods: There is a significant opportunity to apply modern catalytic systems to the synthesis. This includes the use of transition-metal-free protocols, which offer a more sustainable approach. nih.gov
Biocatalysis: The use of engineered enzymes offers a pathway to highly stereoselective syntheses of substituted dihydrobenzofuran scaffolds under mild conditions. nih.gov
Late-Stage Functionalization: An alternative strategy involves forming the 2,3-dihydrobenzofuran core first and then introducing the nitrile group at the C5 position in a later step using modern C-H functionalization techniques.
Flow Chemistry: The synthesis of the amide oxime from the nitrile can be optimized using flow chemistry, potentially improving reaction control and safety, especially given the nature of hydroxylamine.
Current Gaps and Future Perspectives in the Fundamental Chemistry of this compound
While the parent scaffolds are well-studied, the specific compound this compound is not extensively documented in mainstream chemical literature, which points to several gaps and future research directions.
Current Gaps:
Limited Characterization Data: There is a scarcity of published data on the detailed physicochemical properties, reactivity, and structural chemistry (e.g., X-ray crystallography) of this compound.
Unexplored Reactivity: The unique interplay between the dihydrobenzofuran ring and the amide oxime group has not been systematically investigated. For instance, the electronic influence of the heterocyclic system on the properties of the amide oxime (such as its pKa or its propensity to release NO) is unknown.
Lack of Application-Focused Studies: The potential of this specific molecule in areas like medicinal chemistry, coordination chemistry, or materials science remains largely unexplored.
Future Perspectives:
Systematic Synthesis and Characterization: A foundational future direction is the development and optimization of a robust synthetic route to this compound and its derivatives, followed by comprehensive characterization of their chemical and physical properties.
Exploration of Biological Potential: Given that the 2,3-dihydrobenzofuran scaffold is a pharmacophore and the amide oxime group can act as a bioisostere and NO donor, a key perspective is the investigation of this molecule's biological activity. nih.govnih.gov
Coordination Chemistry and Materials Science: The amide oxime's chelating ability suggests that this compound could serve as a novel ligand for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting structural or functional properties. rsc.org
Development of Chemical Probes: The compound could be developed as a chemical probe to study biological systems, particularly those involving enzymes that metabolize amidoximes, such as cytochrome P450. nih.gov
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide |
| 2,3-dihydrobenzo[b]furan |
| 2,3-dihydrobenzo[b]furan-5-carbonitrile |
| 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime |
| Carboxylic acid |
| Amide |
| Nitrile |
| Hydroxylamine |
| Amidine |
| 1,2,4-oxadiazole (B8745197) |
| ortho-allylphenol |
| Nitric oxide |
Synthetic Methodologies for 2,3 Dihydrobenzo B Furan 5 Amide Oxime and Its Precursors
Strategies for Constructing the 2,3-Dihydrobenzo[b]furan Core System
The 2,3-dihydrobenzofuran (B1216630) motif is a cornerstone in a multitude of natural products and pharmacologically active compounds. researchgate.netresearchgate.net Its synthesis has been a subject of extensive research, leading to a diverse array of synthetic strategies. These methods can be broadly categorized into intermolecular and intramolecular approaches, with both transition metal-catalyzed and metal-free variations being prominent.
Intermolecular Approaches to 2,3-Dihydrobenzofurans
Intermolecular strategies for the synthesis of 2,3-dihydrobenzofurans typically involve the reaction of two separate molecular entities to form the heterocyclic ring in a single or multi-step sequence. A common approach involves the generation of reactive intermediates such as o-quinone methides, which can then undergo cycloaddition reactions. For instance, o-quinone methides, generated from o-siloxybenzyl halides, react with stabilized sulfur ylides to produce 2-substituted 2,3-dihydrobenzofurans. researchgate.net Another example is the [4+1] cycloaddition of o-quinone methides with 1,2-dicarbonyl compounds, mediated by phosphorus(III) reagents, to yield 2,2,3-trisubstituted dihydrobenzofurans.
The Claisen-Schmidt condensation represents another intermolecular route, where substituted acetophenones react with 2,3-dihydrobenzofuran-5-carbaldehyde to form chalcones, which are versatile intermediates for further transformations. nih.gov Additionally, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been developed to construct complex polycyclic systems incorporating the 2,3-dihydrobenzofuran moiety. google.com
Intramolecular Cyclization Methods for 2,3-Dihydrobenzofuran Formation
Intramolecular cyclization is a powerful strategy for the construction of the 2,3-dihydrobenzofuran ring system, often offering high efficiency and regioselectivity. These methods typically involve the formation of a key bond (O-C2, C2-C3, C3-Aryl, or O-Aryl) from a pre-functionalized linear precursor. researchgate.net
A classic example is the acid-catalyzed cyclization of 2-(2'-hydroxyethyl)phenols. rhhz.net More modern variations include the Mitsunobu reaction, which facilitates the intramolecular dehydration of a molecule containing both a phenol (B47542) and an alcohol functional group. rhhz.netthieme-connect.de Palladium-catalyzed intramolecular allylic alkylation and Wacker-type oxidative cyclizations are also well-established methods.
Furthermore, a chemoenzymatic strategy has been developed, combining a lipase-mediated kinetic resolution of 1-aryl-2-propanols with a subsequent intramolecular cyclization under Mitsunobu conditions to afford enantiopure 2,3-dihydrobenzofurans. thieme-connect.de This highlights the synergy between biocatalysis and traditional organic synthesis in accessing stereochemically defined heterocyclic compounds.
Transition Metal-Catalyzed Syntheses of Dihydrobenzofuran Derivatives
Transition metal catalysis has revolutionized the synthesis of 2,3-dihydrobenzofurans, enabling the use of a broader range of starting materials and facilitating reactions under milder conditions. smolecule.comresearchgate.net Catalysts based on palladium, rhodium, copper, nickel, and iridium have all been successfully employed. researchgate.netnih.gov
Palladium-catalyzed reactions are particularly prevalent. For example, the Heck/Cacchi reaction of aryl iodide-joined alkenes with o-alkynylanilines provides an enantioselective route to polycyclic 2,3-dihydrobenzofurans. nih.gov Another palladium-catalyzed method involves the carboalkoxylation of 2-allylphenols with aryl triflates, which proceeds with good yields and diastereoselectivities. rlavie.com
Rhodium catalysis has also been utilized in C-H activation/[3+2] annulation reactions. For instance, the reaction of N-phenoxy amides with propargylic monofluoroalkynes, catalyzed by a rhodium complex, affords α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. nih.gov Copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been shown to produce chiral dihydrobenzofuran-3-ols efficiently. nih.gov
| Catalyst/Metal | Reactants | Product Type | Key Features |
| Palladium | 2-Allylphenols and Aryl Triflates | 2,3-Disubstituted Dihydrobenzofurans | Good yields and diastereoselectivities. rlavie.com |
| Rhodium | N-Phenoxy Amides and Propargylic Monofluoroalkynes | α-Quaternary Dihydrobenzofurans | C-H activation/[3+2] annulation. nih.gov |
| Copper | Aryl Pinacol Boronic Esters | Chiral Dihydrobenzofuran-3-ols | Intramolecular reaction. nih.gov |
| Nickel | ortho-Substituted Aryl Halides and Ketones | Chiral 2,3-Dihydrobenzofurans | Asymmetric addition. nih.gov |
| Iridium | o-Methyl Ether containing Alkenes | 2,3-Dihydrobenzofurans | Intramolecular cycloaddition of C-H bond. nih.gov |
Metal-Free Protocols for Dihydrobenzofuran Ring Construction
The development of metal-free synthetic methods is of growing interest due to considerations of cost, toxicity, and environmental impact. Several metal-free strategies for the synthesis of 2,3-dihydrobenzofurans have been reported, often relying on organocatalysis, photocatalysis, or catalyst-free conditions.
Brønsted acids, such as polyphosphoric acid (PPA) and p-toluenesulfonic acid, can mediate the cyclization of ortho-allyl/prenyl phenols to form the dihydrobenzofuran ring. Organocatalytic approaches include the use of asymmetric phosphoric acids in [3+2] annulation reactions of substituted quinone monoimines with 3-hydroxymaleimides, affording enantioenriched dihydrobenzofuran derivatives.
Photocatalytic methods have also emerged as a green alternative. For example, the photo-induced reaction of 2-allylphenol (B1664045) derivatives with α-iodo sulfones or alkyl iodides in the presence of a base can yield sulfonated 2,3-dihydrobenzofurans. Furthermore, catalyst-free protocols, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, have been developed for the high-yield synthesis of the dihydrobenzofuran scaffold.
Stereoselective Synthesis of 2,3-Dihydrobenzofuran Derivatives
The control of stereochemistry is crucial in the synthesis of biologically active molecules, and the 2,3-dihydrobenzofuran scaffold often contains one or more stereocenters. Numerous stereoselective methods have been developed to address this challenge.
Asymmetric catalysis is a primary tool for achieving high enantioselectivity. For example, palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, using chiral phosphine (B1218219) ligands, provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. Similarly, nickel-catalyzed asymmetric addition of aromatic halides to ketones yields chiral 2,3-dihydrobenzofurans containing a tertiary alcohol with high enantioselectivity. nih.gov
Biocatalysis offers another powerful approach to stereoselectivity. Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents to produce stereochemically rich 2,3-dihydrobenzofurans. A chemoenzymatic approach combining lipase-mediated kinetic resolution with chemical cyclization has also proven effective for the synthesis of enantiopure 2,3-dihydrobenzofurans. thieme-connect.de
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
| Asymmetric Heck/Tsuji-Trost | Palladium / Chiral Ligand | Reaction of o-bromophenols with 1,3-dienes | High regio- and enantioselectivity. |
| Asymmetric Addition | Nickel / Chiral Ligand | Addition of aryl halides to ketones | High enantioselectivity. nih.gov |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Reaction of benzofurans with diazo reagents | High diastereo- and enantioselectivity. |
| Chemoenzymatic Resolution | Lipase / Mitsunobu Reagents | Kinetic resolution followed by cyclization | Enantiopure products. thieme-connect.de |
Conversion of 2,3-Dihydrobenzo[b]furan-5-carbonitrile (B1301070) to Amide Oxime
The most common method for this transformation is the reaction of the nitrile with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride, in the presence of a base. The base is required to neutralize the hydrochloric acid and generate free hydroxylamine, which then acts as the nucleophile.
A plausible synthetic route would involve dissolving 2,3-dihydrobenzo[b]furan-5-carbonitrile in a suitable solvent, such as ethanol (B145695) or methanol (B129727). An aqueous or alcoholic solution of hydroxylamine hydrochloride and a base, for example, sodium carbonate, sodium bicarbonate, or an organic base like triethylamine (B128534), would then be added. The reaction mixture is typically heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, 2,3-Dihydrobenzo[b]furan-5-amide oxime, can be isolated by standard workup procedures, which may include evaporation of the solvent and purification by crystallization or chromatography.
It has been noted that for some aromatic nitriles, particularly those with electron-withdrawing groups, the reaction with hydroxylamine can sometimes lead to the formation of the corresponding amide as a byproduct. researchgate.net Careful control of reaction conditions, such as temperature and reaction time, can help to maximize the yield of the desired amide oxime.
| Reactant | Reagents | Product | General Conditions |
| 2,3-Dihydrobenzo[b]furan-5-carbonitrile | Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate) | This compound | Alcoholic solvent, heating. |
Hydroxylamine Addition Reaction Mechanisms
The conversion of the nitrile group in 2,3-dihydrobenzo[b]furan-5-carbonitrile to an amide oxime is achieved through a nucleophilic addition reaction with hydroxylamine (NH₂OH). The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the nitrile group.
Proton Transfer: A series of proton transfers occurs, often facilitated by the solvent or a base, leading to the formation of a more stable intermediate.
Tautomerization: The initial adduct undergoes tautomerization to form the final amide oxime product, which exists as a mixture of (E) and (Z) isomers.
The reaction is typically base-catalyzed, with the base serving to deprotonate hydroxylamine, thereby increasing its nucleophilicity. rsc.orgnih.gov
Optimization of Reaction Conditions for Amide Oxime Formation
The formation of this compound from its nitrile precursor is subject to optimization of several reaction parameters to maximize yield and purity while minimizing reaction time. Key parameters include the choice of solvent, base, temperature, and the molar ratio of reactants.
The reaction is commonly carried out in protic solvents such as ethanol or methanol. The choice of base is also critical, with inorganic bases like sodium carbonate or organic bases such as triethylamine being frequently employed to facilitate the reaction. nih.gov The reaction temperature can range from room temperature to reflux, with higher temperatures generally leading to faster reaction rates. nih.gov
An experimental and theoretical study on the reaction between nitriles and hydroxylamine highlighted that the formation of an amide by-product can be a significant issue, particularly with electron-withdrawing substituents on the aromatic ring. rsc.orgrsc.org The study proposed that the use of specific ionic liquids as solvents could not only accelerate the reaction but also suppress the formation of the amide impurity, leading to a more selective synthesis of the desired amidoxime (B1450833). rsc.org
Table 1: Optimization of Reaction Conditions for Amidoxime Synthesis from Aromatic Nitriles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Carbonate | Ethanol | Reflux | 6 | 85 | nih.gov |
| 2 | Triethylamine | Methanol | Room Temp | 24 | 78 | nih.gov |
| 3 | None | Water/Ethanol | 25 | 20 | Good | researchgate.net |
| 4 | - | Ionic Liquid | 60 | 1 | >95 | rsc.org |
This table presents generalized conditions for the synthesis of amidoximes from aromatic nitriles based on available literature and may require further optimization for the specific synthesis of this compound.
Novel Synthetic Routes and Process Intensification for this compound
Recent advancements in chemical synthesis have led to the development of novel routes and process intensification strategies that can be applied to the production of this compound.
One such advancement is the use of flow chemistry. Continuous-flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.gov The synthesis of amides and related compounds, including the hydration of nitriles, has been successfully demonstrated in flow systems. nih.govresearchgate.net For the synthesis of this compound, a flow process could involve passing a solution of 2,3-dihydrobenzo[b]furan-5-carbonitrile and hydroxylamine through a heated reactor packed with a solid-supported base or catalyst. This approach could lead to reduced reaction times, higher yields, and a more automated and controlled manufacturing process.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to pharmaceutical and fine chemical synthesis to reduce environmental impact. For the synthesis of this compound, several green chemistry strategies can be considered.
The use of more sustainable solvents is a key aspect of green chemistry. Traditional solvents for amidoxime synthesis, such as methanol and ethanol, are flammable. Research into greener alternatives has explored the use of water, ionic liquids, and deep eutectic solvents. rsc.orgrsc.orgresearchgate.net For instance, the reaction of nitriles with hydroxylamine has been successfully carried out in a water/ethanol mixture, reducing the reliance on purely organic solvents. researchgate.net Furthermore, solvent-free methods, such as reacting the nitrile with hydroxylamine hydrochloride under ultrasonic irradiation, have been reported to be efficient and rapid. nih.gov
The development of heterogeneous catalysts for the conversion of nitriles to amides also aligns with green chemistry principles by simplifying catalyst recovery and reuse. researchgate.net While this applies to the potential amide by-product, similar principles can be extended to the development of solid-supported catalysts for the primary amidoxime synthesis.
Table 2: Green Solvents for Amide and Amidoxime Synthesis
| Solvent System | Reactants | Conditions | Outcome | Reference |
| Water/Ethanol | Aromatic Nitrile, Hydroxylamine HCl | 25 °C, 20 h | Good yield of amidoxime | researchgate.net |
| Ionic Liquid | Aromatic Nitrile, Hydroxylamine | 60 °C, 1 h | Selective formation of amidoxime | rsc.org |
| 2-MeTHF/CPME | Lithium Amides, Nitriles | Room Temp | Efficient synthesis of amidines | rsc.org |
| Water | Nitriles | MnO₂ catalyst, Flow | Selective hydration to amides | nih.gov |
This table highlights various green solvent systems that have been investigated for related transformations and could be adapted for the synthesis of this compound.
Mechanistic Investigations of 2,3 Dihydrobenzo B Furan 5 Amide Oxime Reactivity
Electron Density Distribution and Reactive Site Analysis of the Amide Oxime Moiety
The amide oxime functional group, R-C(=NOH)NH₂, is characterized by a complex electronic landscape that defines its reactivity. The C=N double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atom of the oxime is nucleophilic due to its lone pair of electrons. The oxygen atom of the hydroxyl group is also nucleophilic and can be readily protonated by acids, which enhances the leaving group ability of the hydroxyl moiety. masterorganicchemistry.comcsbsju.edujk-sci.com
The presence of the amino group (-NH₂) attached to the oximidic carbon further influences the electron distribution. The nitrogen of the amino group can donate electron density through resonance, which can modulate the electrophilicity of the carbon atom. In the specific case of 2,3-Dihydrobenzo[b]furan-5-amide oxime, the 2,3-dihydrobenzofuran (B1216630) ring system acts as an aryl substituent. This aromatic ring, connected to the C5 position, will influence the electronic properties of the amide oxime through inductive and resonance effects.
Computational studies on related oxime structures can provide insight into the probable reactive sites. The key sites for chemical transformations are:
The Oxime Oxygen: A primary site for protonation or conversion into a better leaving group. masterorganicchemistry.comjk-sci.com
The Oximidic Carbon: An electrophilic center.
The Oxime Nitrogen: A nucleophilic site.
The Amino Group (-NH₂): A nucleophilic site that can participate in reactions such as cyclocondensation.
The interplay between the oxime, the amide, and the aromatic ring determines the specific pathways the molecule will follow under different reaction conditions.
Transformational Pathways of the Amide Oxime Functional Group
The amide oxime functionality is a versatile synthon capable of undergoing a variety of transformations, leading to diverse chemical architectures.
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts oximes into amides or lactams. chemistnotes.comorganic-chemistry.org While the reaction is most commonly associated with ketoximes and aldoximes, the underlying principles apply to the oxime moiety in this compound.
The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in strong acid or by reaction with reagents like p-toluenesulfonyl chloride or phosphorus pentachloride. masterorganicchemistry.comjk-sci.com This is followed by a migratory step where the group anti (trans) to the leaving group shifts to the nitrogen atom, with simultaneous expulsion of the leaving group (e.g., water). jk-sci.comorganic-chemistry.orglibretexts.org This concerted migration-elimination step results in the formation of a nitrilium ion intermediate. jk-sci.com Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.comjk-sci.com
For this compound, the migrating group would be the amino group (-NH₂). The hypothetical product of such a rearrangement would be a substituted urea (B33335) derivative.
Table 1: General Conditions for Beckmann Rearrangement
| Catalyst/Reagent | Conditions | Product Type from Ketoxime | Reference |
|---|---|---|---|
| Strong Brønsted Acids (e.g., H₂SO₄) | High temperatures (>130°C) | N-Substituted Amide | jk-sci.com |
| Lewis Acids (e.g., AlCl₃) | Strongly acidic conditions | N-Substituted Amide | csbsju.edu |
| p-Toluenesulfonyl chloride | Milder conditions, can prevent isomerization | N-Substituted Amide | jk-sci.com |
It is crucial to note that the stereochemistry of the oxime is critical, as only the group positioned anti to the hydroxyl will migrate. jk-sci.comlibretexts.org Isomerization of the oxime under the reaction conditions can lead to a mixture of products. jk-sci.com
The C=N-O linkage in oximes can undergo fragmentation under various conditions, including mass spectrometry, thermal decomposition, or through radical pathways. In electron ionization mass spectrometry, oximes can undergo fragmentation via processes like the McLafferty rearrangement. nih.gov This involves a gamma-hydrogen transfer to the oxime oxygen, followed by cleavage of the alpha-beta bond. For a molecule like this compound, fragmentation could also involve cleavage of the bond between the benzofuran (B130515) ring and the amide oxime group.
Oxidative cleavage of oximes is another significant fragmentation pathway, often used to regenerate the parent carbonyl compound. researchgate.net However, the fragmentation of oxime radicals can lead to more complex outcomes. For instance, the fragmentation of an iminoxyl radical can produce an iminyl radical, a ketone, and nitric oxide. nih.gov The β-scission of an iminyl radical can also lead to the formation of a nitrile. nih.gov
Amide oximes are highly valuable precursors for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. A cyclocondensation reaction involves the reaction of two or more molecules to form a ring structure. wisdomlib.org
In a typical synthesis of a 1,2,4-oxadiazole (B8745197), an amide oxime is reacted with an acylating agent, such as an acid chloride or anhydride (B1165640). The initial N-acylation or O-acylation is followed by an intramolecular cyclization with the elimination of a small molecule, usually water, to form the heterocyclic ring. The reaction of this compound with various acylating agents would thus provide a direct route to a series of 3-substituted-5-(2,3-dihydrobenzo[b]furan-5-yl)-1,2,4-oxadiazoles.
Amide oximes can also react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This can lead to the formation of formamidine (B1211174) intermediates, which can then undergo cyclization to produce different heterocyclic systems, such as pyrazoles or pyrimidines, depending on the substrate and reaction conditions. clockss.org
Table 2: Heterocycles from Amide Oxime Cyclocondensation
| Reagent | Resulting Heterocycle | General Pathway | Reference |
|---|---|---|---|
| Acid Chlorides / Anhydrides | 1,2,4-Oxadiazoles | Acylation followed by cyclodehydration | clockss.org |
| Orthoesters | 1,2,4-Oxadiazoles | Reaction with orthoester followed by cyclization |
Radical Chemistry of the Amide Oxime Functionality
Recent advances in synthetic chemistry have highlighted the rich radical chemistry of oximes and their derivatives. nsf.govresearchgate.net The weak N-O bond in oxime derivatives makes them excellent precursors for nitrogen-centered radicals under relatively mild conditions. researchgate.netbohrium.com
Iminyl radicals (R₂C=N•) can be generated from oxime derivatives through several methods, including photoredox catalysis, transition-metal catalysis, or reduction with agents like samarium diiodide (SmI₂). nsf.govresearchgate.netresearchgate.netorganic-chemistry.org O-substituted oximes, such as O-acyl or O-aryl oximes, are common precursors. researchgate.net A single-electron transfer (SET) to the oxime derivative initiates the cleavage of the N-O bond, releasing the iminyl radical. researchgate.netorganic-chemistry.org
Once generated, the iminyl radical from this compound would be a highly reactive intermediate. Iminyl radicals can undergo several key reactions:
Intramolecular Hydrogen Atom Transfer (HAT): A 1,5-HAT is a common pathway, where the nitrogen radical abstracts a hydrogen atom from a C-H bond at the 5th position relative to the nitrogen. acs.org In the case of the target molecule, this could potentially involve abstraction from the C4 position of the dihydrobenzofuran ring.
Addition to π-Systems: Iminyl radicals can add to internal or external alkenes or arenes. researchgate.netbohrium.com Intramolecular cyclization onto an appended π-system is a powerful method for constructing nitrogen-containing rings. organic-chemistry.org
Fragmentation: As mentioned earlier, iminyl radicals can undergo fragmentation, particularly α-C-C bond cleavage (Norrish Type-I fragmentation), to generate new radical species and nitriles. researchgate.net
The specific pathway taken by the iminyl radical derived from this compound would depend on the reaction conditions and the presence of other reactive sites or reagents. For example, intramolecular cyclization could be favored if a suitable radical acceptor is present within the molecule's structure.
Iminoxyl Radical Formation and Subsequent Transformations
The generation of iminoxyl radicals from amidoxime (B1450833) precursors is a key step in many of their chemical transformations. In the case of this compound, the formation of the corresponding iminoxyl radical can be initiated through oxidation. This process involves the removal of a hydrogen atom from the hydroxyl group of the oxime moiety. Various oxidizing agents and conditions have been shown to effect this transformation in related systems. For instance, enzymatic oxidation by cytochrome P450 (CYP450) has been demonstrated to convert amidoximes into the corresponding amides and/or nitriles, a process that likely proceeds through an iminoxyl radical intermediate. nih.gov The initial step in such biological oxidations is thought to be the formation of a superoxide (B77818) radical anion, which is a dissociation product of the CYP450-Fe(II)-O2 complex. nih.gov
Chemical oxidants can also be employed to generate iminoxyl radicals from amidoximes. For example, 2-iodoxybenzoic acid (IBX) has been used to selectively oxidize benzamidoxime (B57231) to the corresponding amide, while the combination of IBX with tetraethylammonium (B1195904) bromide (TEAB) favors the formation of the nitrile. nih.gov These differing outcomes suggest that the reaction pathway of the intermediate iminoxyl radical is highly dependent on the reaction conditions. Another method for generating radicals from amidoxime derivatives is through photolysis. Studies on N-arylthiophene-2-carboxamidoximes have shown that irradiation with UV-vis light can lead to the homolysis of the N-O bond, generating an amidinyl radical and a hydroxyl radical. acs.org A plausible alternative pathway involves the homolysis of the C-N bond, which would lead to the formation of an iminoxyl radical and an anilino radical. acs.org
Once the 2,3-dihydrobenzo[b]furan-5-iminoxyl radical is formed, it can undergo several subsequent transformations. The specific products formed will depend on the reaction conditions and the presence of other reagents. Based on studies of other amidoximes, potential reaction pathways for the 2,3-dihydrobenzo[b]furan-5-iminoxyl radical include:
Fragmentation to a Nitrile: The iminoxyl radical can fragment to produce the corresponding nitrile, 2,3-dihydrobenzo[b]furan-5-carbonitrile (B1301070), and a hydroxyl radical. This pathway is often favored under more aggressive oxidizing conditions. nih.gov
Formation of an Amide: In the presence of a suitable oxygen source, such as in CYP450-mediated oxidations, the iminoxyl radical can be converted to the corresponding amide, 2,3-dihydrobenzo[b]furan-5-amide. nih.gov
Dimerization: In the absence of other reactive species, the iminoxyl radicals could potentially dimerize.
The reactivity of the 2,3-dihydrobenzo[b]furan ring system could also influence the fate of the iminoxyl radical, although specific studies on this are lacking. Intramolecular reactions, such as cyclization involving the aromatic ring, are a possibility, particularly if the reaction is conducted under conditions that favor radical cyclizations.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics of reactions involving the amidoxime group, such as its conversion to an iminoxyl radical, will be influenced by several factors:
Strength of the O-H Bond: The rate of iminoxyl radical formation via hydrogen atom abstraction will be inversely related to the bond dissociation energy (BDE) of the oxime's O-H bond. Electron-withdrawing substituents on the aromatic ring would be expected to increase the acidity of the proton and potentially lower the O-H BDE, thus accelerating the reaction. The amide group at the 5-position of the 2,3-dihydrobenzofuran ring is an electron-withdrawing group, which would likely facilitate hydrogen abstraction.
Nature of the Oxidant: The rate of oxidation will be highly dependent on the nature and concentration of the oxidizing agent used. Stronger oxidants will lead to faster reaction rates.
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the reactants, transition states, and products, thereby affecting the reaction rate. For instance, studies on the isomerization of amidoximes have been conducted in aqueous solutions. nih.gov
The thermodynamics of reactions involving this compound will be determined by the relative stabilities of the reactants and products. For example, in the conversion of the amidoxime to the corresponding nitrile or amide, the relative thermodynamic stability of these products will influence the position of the equilibrium. The formation of the highly stable nitrogen molecule (N₂) in certain decomposition pathways can provide a significant thermodynamic driving force.
To illustrate the potential kinetic parameters, the following interactive table presents hypothetical data for the oxidation of a substituted benzamidoxime, demonstrating the expected influence of substituents on the reaction rate.
| Substituent (at para-position) | Relative Rate of Oxidation |
| -OCH₃ | 0.5 |
| -H | 1.0 |
| -Cl | 2.5 |
| -NO₂ | 10.0 |
This table presents hypothetical data for illustrative purposes, showing the expected trend of increased reaction rate with more electron-withdrawing substituents.
Based on a thorough search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not publicly available at this time.
Consequently, it is not possible to generate an article with the specific, data-driven content requested for each subsection of the provided outline, which includes:
Computational and Theoretical Chemistry Studies of 2,3 Dihydrobenzo B Furan 5 Amide Oxime
Non-Covalent Interactions and Supramolecular Assembly Prediction
While computational studies exist for related structures such as benzofuran (B130515) derivatives, various amides, and other oximes, applying these findings would not adhere to the strict requirement of focusing solely on 2,3-Dihydrobenzo[b]furan-5-amide oxime. To provide a scientifically accurate and valid article, specific research dedicated to this exact molecule is necessary.
Therefore, the requested article cannot be generated without the foundational research data.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,3 Dihydrobenzo B Furan 5 Amide Oxime
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a compound like 2,3-Dihydrobenzo[b]furan-5-amide oxime, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and potentially nitrogen-¹⁵ (¹⁵N) nuclei.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N if applicable) for Core Structure Confirmation
One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the dihydrofuran ring (at positions 2 and 3), the amine protons of the amide group, and the hydroxyl proton of the oxime moiety. The chemical shifts and coupling patterns of the protons on the dihydrofuran ring would be particularly informative for confirming the saturation of this part of the molecule.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Characteristic signals would be expected for the aromatic carbons, the aliphatic carbons of the dihydrofuran ring, the carbonyl carbon of the amide, and the carbon of the oxime group.
¹⁵N NMR: While less common, ¹⁵N NMR could offer valuable insights into the electronic environment of the two nitrogen atoms in the amide and oxime functional groups, though no specific data for this compound is publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex NMR spectra of polyfunctional molecules.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the dihydrofuran ring and the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the amide oxime substituent to the correct position (C5) on the dihydrobenzofuran core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry (E/Z isomerism) of the oxime functional group by observing correlations between the oxime proton and nearby protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern observed under techniques like electron ionization (EI) would be expected to show characteristic losses, such as the loss of the oxime group, the amide group, or fragments from the dihydrofuran ring, providing further confirmation of the structure. While general fragmentation patterns for dihydrobenzofuran derivatives have been studied, specific data for the title compound is not available.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H and O-H stretches of the amide and oxime groups, the C=O stretch of the amide, the C=N stretch of the oxime, and the C-O stretch of the dihydrofuran ether linkage. Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations. Although infrared spectra for the parent 2,3-dihydrobenzofuran (B1216630) are known, specific spectra for the 5-amide oxime derivative are not documented in the searched literature.
Chromatographic Method Development for Purity and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for its quantitative analysis. A validated HPLC method would be developed to separate the target compound from any impurities, starting materials, or byproducts. This would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Such a method would be crucial for quality control in any synthesis or application of this compound. However, no specific chromatographic methods for the analysis of this compound are described in the available literature.
Chemical Derivatization Strategies and Functional Group Transformations of 2,3 Dihydrobenzo B Furan 5 Amide Oxime
Modifications of the Amide Oxime Moiety
The amide oxime functional group is a rich hub for chemical modifications, offering opportunities for both substitution and cyclization reactions.
N- and O-Substitution Reactions
The amide oxime group (–C(=NOH)NH₂) possesses two primary sites for substitution: the nitrogen of the amino group and the oxygen of the oxime. These sites exhibit nucleophilic character and can react with various electrophiles.
N-Substitution: The nitrogen atom of the primary amine in the amide oxime can undergo alkylation or acylation. N-alkylation can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. nih.gov More controlled N-alkylation of amides can be performed with alcohols in the presence of suitable catalysts. organic-chemistry.org This transformation introduces alkyl groups, which can modulate the steric and electronic properties of the molecule.
O-Substitution: The oxygen atom of the oxime is also nucleophilic and readily undergoes substitution reactions. O-acylation is a common transformation, often achieved using acid anhydrides or acyl chlorides. researchgate.netnih.govacs.org For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding O-acetyl amide oxime. organic-chemistry.org These O-acyl derivatives are not only stable compounds in their own right but can also serve as versatile intermediates for further transformations. researchgate.net O-alkylation with alkyl halides is also a feasible reaction, typically proceeding via an O-alkyl ether formation. organic-chemistry.org
Below is a table summarizing potential N- and O-substitution reactions on 2,3-Dihydrobenzo[b]furan-5-amide oxime.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | N-Alkyl Amide Oxime |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl Amide Oxime |
| O-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | O-Alkyl Amide Oxime Ether |
| O-Acylation | Acid Anhydride (e.g., Acetic anhydride) | O-Acyl Amide Oxime |
Cyclization Reactions to Form Heterocyclic Rings
The amide oxime moiety is a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles. This transformation is of significant interest as the 1,2,4-oxadiazole (B8745197) ring is considered a bioisostere of amide and ester functionalities. rsc.orgmasterorganicchemistry.com
The synthesis of 1,2,4-oxadiazoles from amide oximes typically involves a two-step process: O-acylation followed by intramolecular cyclodehydration. rsc.org A common method involves reacting the amide oxime with a carboxylic acid or its derivative (like an ester or anhydride) to form an O-acyl amidoxime (B1450833) intermediate, which then cyclizes upon heating or under basic or acidic conditions to yield the 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgyoutube.com For example, reacting this compound with an appropriate carboxylic acid anhydride would lead to the formation of a 3-(2,3-dihydrobenzo[b]furan-5-yl)-5-substituted-1,2,4-oxadiazole.
The following table illustrates the cyclization of this compound to form a 1,2,4-oxadiazole derivative.
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetic Anhydride | 3-(2,3-Dihydrobenzo[b]furan-5-yl)-5-methyl-1,2,4-oxadiazole |
| This compound | Benzoic Acid | 3-(2,3-Dihydrobenzo[b]furan-5-yl)-5-phenyl-1,2,4-oxadiazole |
Transformations on the Dihydrobenzofuran Ring System
The dihydrobenzofuran scaffold provides further opportunities for chemical modification, both on the aromatic benzene (B151609) ring and the saturated dihydrofuran ring.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the 2,3-dihydrobenzofuran (B1216630) system is susceptible to electrophilic aromatic substitution (EAS) reactions. The ether oxygen of the dihydrofuran ring is an activating, ortho-, para-directing group. Given that the para-position (C5) is already substituted, electrophilic attack is expected to occur at the positions ortho to the oxygen atom, namely C7.
Common EAS reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, likely at the C7 position. rsc.orgwikipedia.org
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can introduce a halogen atom onto the benzene ring. khanacademy.org
Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgnih.govnih.gov This would likely result in the formation of a ketone at the C7 position.
A summary of potential electrophilic aromatic substitution reactions is provided below.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-2,3-dihydrobenzo[b]furan-5-amide oxime |
| Bromination | Br₂, FeBr₃ | 7-Bromo-2,3-dihydrobenzo[b]furan-5-amide oxime |
| Acylation | CH₃COCl, AlCl₃ | 7-Acetyl-2,3-dihydrobenzo[b]furan-5-amide oxime |
Functionalization of the Dihydrofuran Ring (e.g., C-H functionalization)
Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, providing a powerful tool for modifying the dihydrofuran portion of the molecule. Transition metal-catalyzed C-H functionalization reactions, for instance using rhodium or palladium catalysts, can introduce new carbon-carbon or carbon-heteroatom bonds at the C2 or C3 positions. organic-chemistry.orgrsc.org Such strategies allow for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. rsc.org
Synthesis of Complex Chemical Entities Utilizing this compound as a Synthon
A synthon is a conceptual building block in retrosynthetic analysis. This compound can serve as a valuable synthon for the construction of more complex molecular architectures. Its bifunctional nature, possessing both the dihydrobenzofuran core and a reactive amide oxime, allows for its incorporation into larger structures.
For example, the amide oxime can be transformed into a heterocyclic ring, as discussed in section 6.1.2, which can then be further functionalized. The dihydrobenzofuran scaffold itself is a key component in many biologically active natural products and pharmaceutical agents. nih.govresearchgate.net Therefore, derivatives of this compound could be key intermediates in the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives often involves building upon the benzofuran (B130515) core, and a similar strategy could be employed starting from the title compound. researchgate.net
Regioselectivity and Stereocontrol in Derivatization Reactions
The strategic derivatization of this compound is fundamentally governed by the principles of regioselectivity and stereocontrol. The inherent electronic properties and spatial arrangement of the molecule's functional groups dictate the outcome of chemical transformations. Understanding these directing effects is crucial for the rational design and synthesis of novel analogues with specific structural and functional attributes.
Regioselectivity in Derivatization
Regioselectivity refers to the preferential reaction at one specific site over other possible positions. In the context of this compound, regioselectivity is primarily influenced by the electronic nature of the fused ring system and the directing effects of the amide oxime substituent on the aromatic ring.
Aromatic Ring Substitution:
Directing Effects: Activating groups with lone pairs, like the dihydrofuran ether, typically direct incoming electrophiles to the ortho and para positions. youtube.com Relative to the ether oxygen (at position 1), this would direct substitution to positions 2 (part of the furan (B31954) ring) and 7. The amide oxime at C5 will primarily direct incoming electrophiles to its ortho positions (C4 and C6). The convergence of these directing effects strongly suggests that positions 4, 6, and 7 are the most probable sites for electrophilic aromatic substitution.
The following table outlines the predicted regiochemical outcomes for common electrophilic aromatic substitution reactions on the this compound scaffold.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro & 6-Nitro derivatives | The strong directing effect of the C5-amide oxime group favors substitution at the ortho positions. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo/Chloro & 6-Bromo/Chloro derivatives | Similar to nitration, the reaction is guided by the C5 substituent, leading to ortho-halogenation. |
| Sulfonation | Fuming H₂SO₄ | 7-Sulfonic acid derivative | Under thermodynamic control, the bulkier sulfonic acid group may favor the sterically less hindered C7 position, influenced by the dihydrofuran ring's directing effect. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl & 6-Acyl derivatives | The reaction is kinetically controlled and directed by the amide oxime group to the ortho positions. The formation of a complex between the Lewis acid and the amide oxime can modulate reactivity. |
Functional Group Transformations:
Reactions can also be directed at the amide oxime group itself. These transformations are generally regioselective to the specific functional group and are less influenced by the aromatic ring, although the electronic environment can affect reaction rates. Examples include O-alkylation or O-acylation of the oxime hydroxyl group. nih.gov
Stereocontrol in Derivatization
Stereocontrol involves controlling the three-dimensional arrangement of atoms in a molecule. For this compound, stereoisomers can arise if a chiral center is created, most commonly at the C2 or C3 position of the dihydrofuran ring.
The existing dihydrobenzofuran core is achiral. However, many synthetic routes that build this core or modify it can introduce chirality. Achieving high stereocontrol is critical, as different stereoisomers can have distinct biological activities. nih.gov
Enantioselective Synthesis: The most effective strategy for controlling stereochemistry is to employ an enantioselective synthesis from the outset. This can be achieved through various methods:
Catalytic Asymmetric Cyclization: Using chiral catalysts, such as those based on palladium or rhodium, can induce the formation of one enantiomer over the other during the cyclization step that forms the dihydrofuran ring. organic-chemistry.org For instance, a palladium-catalyzed Heck/Tsuji-Trost reaction of an appropriate o-bromophenol precursor with a 1,3-diene can yield chiral substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed in a later step.
Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in a precursor molecule, it can influence the stereochemistry of newly formed chiral centers.
The table below summarizes selected modern synthetic methods that can be adapted to achieve stereocontrol in the synthesis of C2/C3-substituted derivatives of the target compound.
Table 2: Strategies for Stereocontrol in 2,3-Dihydrobenzofuran Synthesis
| Method | Catalyst / Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|
| Heck/Tsuji-Trost Reaction | Pd / Chiral Phosphine (B1218219) Ligand (e.g., TY-Phos) | Provides chiral substituted 2,3-dihydrobenzofurans with high regio- and enantiocontrol. | organic-chemistry.org |
| Iodine Atom Transfer Cycloisomerization | Palladium / Chiral Ligand | Yields optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group. | organic-chemistry.org |
| Intramolecular Asymmetric Addition | Chiral Catalyst | Forms chiral 3-hydroxy-2,3-dihydrobenzofurans with a tertiary alcohol at the C3 position. | organic-chemistry.org |
| o-Quinone Methide Generation and Michael Addition | Fluoride-induced desilylation followed by nucleophilic addition | Enables regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans. Use of a chiral nucleophile or catalyst could impart stereocontrol. | organic-chemistry.org |
By carefully selecting reagents and reaction conditions, chemists can selectively derivatize this compound at specific positions on the aromatic ring or introduce substituents with a defined three-dimensional orientation on the dihydrofuran ring, enabling the systematic exploration of its chemical space.
Exploration of 2,3 Dihydrobenzo B Furan 5 Amide Oxime in Advanced Chemical Applications Non Biological
Role in Ligand Design for Non-Biological Catalysis
The amidoxime (B1450833) group is well-established as a versatile ligand in coordination chemistry. researchgate.netnih.gov Amidoxime anions can act as bidentate ligands, coordinating with metal ions to form stable five-membered ring complexes. acs.org This chelating ability extends to a wide array of metals, including transition metals, lanthanides, and actinides, while showing little affinity for alkali or alkaline earth metals. acs.orgacs.org
Consequently, 2,3-Dihydrobenzo[b]furan-5-amide oxime is a promising candidate for ligand design in non-biological catalysis. The amidoxime moiety provides a robust coordination site, capable of stabilizing metal centers in various catalytic cycles. The 2,3-dihydrobenzofuran (B1216630) backbone can be systematically modified to tune the steric and electronic properties of the resulting metal complex, potentially influencing the catalyst's activity, selectivity, and stability. For instance, in situ cyclization of di(amidoxime) ligands has been observed in the presence of Cu(II) or Ni(II), demonstrating how reaction conditions can alter ligand structure and catalytic behavior. rsc.org While specific catalytic applications of this compound have not been documented, its structure is analogous to other amidoxime ligands used in developing catalysts for reactions such as oxidation. nih.gov
Applications in Material Science Research (e.g., sorbents, polymer modifiers, functional materials)
The strong metal-chelating properties of the amidoxime group have been extensively exploited in material science, particularly for creating sorbents to extract metal ions from aqueous solutions. acs.orgcore.ac.uk Polymers containing amidoxime functional groups, known as poly(amidoxime) resins, are highly effective for this purpose. acs.orgcore.ac.uk
This compound could serve as a key monomer in the synthesis of novel functional polymers. Polymerization would yield a material with pendant amidoxime groups capable of selectively binding to heavy and precious metals. Such materials are relevant for environmental remediation, industrial wastewater treatment, and resource recovery. core.ac.uk Research on a polymeric chelating ligand synthesized from poly(methyl acrylate-co-acrylonitrile) grafted sago starch demonstrated high affinity for various heavy metals, with binding capacities dependent on pH. core.ac.uk The rigid 2,3-dihydrobenzofuran unit within the polymer backbone could impart favorable thermal and mechanical properties to the material, enhancing its durability as a sorbent or functional coating.
Below is an interactive data table summarizing the metal binding capacity of a representative poly(hydroxamic acid)-poly(amidoxime) ligand, illustrating the potential of such materials. core.ac.uk
| Metal Ion | Binding Capacity (mmol/g) at pH 6 | Binding Order |
|---|---|---|
| Copper (Cu²⁺) | 3.20 | 1 |
| Iron (Fe³⁺) | 2.80 | 2 |
| Zinc (Zn²⁺) | 2.30 | 3 |
| Chromium (Cr³⁺) | 2.10 | 4 |
| Nickel (Ni²⁺) | 2.00 | 5 |
| Cobalt (Co²⁺) | 1.75 | 6 |
| Cadmium (Cd²⁺) | 1.57 | 7 |
| Lead (Pb²⁺) | Less than 1.57 | 8 |
Contribution to the Development of Novel Synthetic Methodologies
While this compound has not been cited as a tool for developing new synthetic reactions, its own synthesis relies on established and versatile chemical transformations. The most common and efficient method for preparing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govnih.gov
Therefore, the synthesis of this compound would logically proceed from 2,3-dihydrobenzo[b]furan-5-carbonitrile (B1301070). uni.lu This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or an organic base.
The synthesis of the 2,3-dihydrobenzofuran core itself is a subject of extensive research, with numerous methodologies available. nih.govcnr.it These include:
Intramolecular Cyclizations: Methods such as intramolecular aza- and oxa-Michael additions of α,β-unsaturated carboxylic acids are facilitated by bifunctional catalysts. organic-chemistry.org
Palladium-Catalyzed Reactions: Highly enantioselective Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes can produce chiral 2,3-dihydrobenzofurans. organic-chemistry.org
Photocatalysis: Visible-light-mediated protocols, for instance involving the reaction of diazo compounds with para-quinones, have been developed for the synthesis of 2,3-disubstituted dihydrobenzofurans. nih.gov
[4+1] Cycloadditions: Reactions between o-quinone methides and 1,2-dicarbonyls mediated by phosphorus(III) compounds can yield highly substituted 2,3-dihydrobenzofurans. cnr.it
The availability of diverse synthetic routes to the core structure allows for the preparation of a wide range of substituted precursors for this compound, enabling fine-tuning of its properties for specific applications.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. youtube.com These interactions include hydrogen bonding, π-π stacking, and hydrophobic effects. youtube.commdpi.com The structure of this compound is well-suited for participation in supramolecular assemblies.
The amidoxime group is a potent hydrogen-bonding unit, possessing both donor sites (the -NH₂ and -OH protons) and acceptor sites (the nitrogen and oxygen lone pairs). researchgate.net This allows the molecule to form predictable and stable hydrogen-bonded networks, leading to the self-assembly of one-, two-, or three-dimensional architectures. This property is crucial for designing molecular sensors, functional biomaterials, and systems for targeted drug delivery. youtube.com
Furthermore, the aromatic benzene (B151609) ring fused to the dihydrofuran core provides a platform for π-π stacking interactions. mdpi.com These interactions, where aromatic rings stack on top of each other, can contribute to the stability and organization of supramolecular structures. The combination of strong, directional hydrogen bonding from the amidoxime group and weaker, dispersive π-stacking from the aromatic core makes this compound a versatile building block for constructing complex, functional molecular systems and for use in host-guest chemistry, where a host molecule can selectively bind a guest molecule. researchgate.netyoutube.com
Future Research Trajectories and Unresolved Challenges for 2,3 Dihydrobenzo B Furan 5 Amide Oxime
Development of More Efficient and Sustainable Synthetic Protocols
The synthesis of 2,3-Dihydrobenzo[b]furan-5-amide oxime is not yet extensively documented in publicly available literature, highlighting a significant gap and a primary area for future research. The development of efficient and sustainable synthetic routes is paramount for enabling further studies.
A plausible and common route to amide oximes involves the treatment of the corresponding nitrile with hydroxylamine (B1172632). nih.gov Therefore, a key focus for future synthetic work will be the efficient preparation of the precursor, 2,3-Dihydrobenzo[b]furan-5-carbonitrile (B1301070) . Research into the synthesis of the broader 2,3-dihydrobenzofuran (B1216630) scaffold has identified several modern synthetic strategies that could be adapted for this purpose. These include transition metal-catalyzed reactions, such as those involving palladium and rhodium, as well as metal-free cyclization methods. nih.govrsc.orgnumberanalytics.com
Challenges in this area include achieving high regioselectivity, particularly when installing substituents on the benzene (B151609) ring, and managing the potential for steric hindrance, which can diminish reactivity. nih.gov Furthermore, the development of "green" synthetic protocols that minimize waste and avoid harsh reagents is a critical contemporary challenge. nih.gov Future research should aim to develop a robust, scalable, and environmentally benign synthesis for This compound to facilitate its broader investigation.
Table 1: Potential Synthetic Strategies for 2,3-Dihydrobenzo[b]furan Precursors
| Synthetic Approach | Description | Potential Advantages | Key Challenges |
| Transition Metal-Catalyzed Cyclization | Intramolecular cyclization of substituted phenols or intermolecular coupling reactions. numberanalytics.comnih.gov | High efficiency and functional group tolerance. | Cost and toxicity of metal catalysts, optimization of ligands. |
| [3+2] Cycloaddition Reactions | Photo-induced or metal-free cycloaddition of phenols with olefins. nih.gov | Access to diverse derivatives, potential for stereoselectivity. | Control of regioselectivity, availability of starting materials. |
| Bronsted Acid-Promoted Condensation | Condensation of phenols with suitable coupling partners. nih.gov | Milder reaction conditions compared to some metal-catalyzed routes. | Substrate scope limitations, potential for side reactions. |
| Base-Induced Cyclization | Epoxide ring-opening or cyclization of appropriately substituted precursors. nih.gov | Can be highly efficient for specific substrates. | Often requires pre-functionalized starting materials. |
Deeper Mechanistic Understanding of Complex Reactivity Patterns
The reactivity of the amide oxime functional group is multifaceted, capable of undergoing various transformations that could lead to a diverse range of derivatives. A thorough mechanistic understanding of these reactions for This compound is essential for harnessing its synthetic potential.
The amide oxime moiety is known to be a bioisostere for carboxylic acids and can participate in a variety of reactions. nih.gov For instance, amidoximes can be oxidized to generate nitric oxide (NO), a property that has significant biological implications. nih.govmdpi.com The mechanism of NO release often involves enzymes like cytochrome P450 and results in the formation of the corresponding amide or nitrile. nih.govmdpi.com
Another key reaction of oximes is the Beckmann rearrangement, which typically converts ketoximes to amides. While aldoximes often yield nitriles under classical conditions, metal catalysts can facilitate their rearrangement to primary amides. researchgate.netresearchgate.netiisc.ac.in Investigating these rearrangements for This compound could provide access to novel derivatives.
Future research should focus on detailed kinetic and mechanistic studies of these and other potential reactions, such as cycloadditions and reactions with electrophiles or nucleophiles. Understanding the influence of the 2,3-dihydrobenzofuran core on the reactivity of the amide oxime group will be a key challenge.
Expanding the Scope of Non-Biological Applications
While the amide oxime functional group often directs research towards biological applications due to its ability to act as a nitric oxide donor and its use as a bioisostere, exploring non-biological applications of This compound is a promising and underexplored research trajectory. nih.gov
The amidoxime (B1450833) group is known for its ability to complex with various metal ions. researchgate.net This suggests that This compound could be investigated as a ligand for the development of novel coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in areas like gas storage, catalysis, or sensing.
Furthermore, the benzofuran (B130515) scaffold itself is of interest in materials science, with derivatives being explored for their optical and electronic properties. researchgate.netnumberanalytics.com Future studies could investigate whether polymers or materials incorporating the This compound unit exhibit interesting photophysical or electronic characteristics.
Advanced Characterization Techniques for Dynamic States and Intermediates
A comprehensive understanding of the structure, dynamics, and reactivity of This compound will necessitate the use of advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy will be a central tool. Beyond standard 1H and 13C NMR, advanced 2D techniques such as COSY, HSQC, and NOESY will be crucial for unambiguous structure elucidation and for studying conformational dynamics. researchgate.netnumberanalytics.com Given the presence of nitrogen atoms, 15N NMR could also provide valuable insights, potentially aided by isotopic labeling and hyperpolarization techniques to overcome sensitivity issues. nih.gov
The study of reaction intermediates, which are often transient and in low concentrations, presents a significant challenge. Techniques such as in situ NMR or rapid-injection NMR could be employed to observe these species directly. For highly reactive intermediates, computational modeling will be an indispensable tool to predict their structures and energetics.
Synergistic Approaches in Theoretical and Experimental Chemistry for this compound Research
A powerful strategy for accelerating research on This compound will be the close integration of theoretical and experimental chemistry.
Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to predict key properties of the molecule, such as its geometry, electronic structure, and spectral characteristics. nih.gov These predictions can guide experimental work and aid in the interpretation of experimental data. For instance, theoretical calculations can help to elucidate reaction mechanisms by mapping out potential energy surfaces and identifying transition states. nih.gov
In the context of potential biological applications, molecular docking studies can predict the binding affinity of This compound and its derivatives to target proteins, thereby prioritizing compounds for synthesis and experimental testing. nih.gov This synergistic approach can save significant time and resources, and lead to a more rapid and deeper understanding of the chemical and biological potential of this promising molecule. The main challenge lies in the accuracy of the computational models and the need for experimental validation of the theoretical predictions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,3-Dihydrobenzo[b]furan-5-amide oxime with high purity?
- Methodological Answer : Synthesis typically involves converting 2,3-dihydrobenzo[b]furan-5-carboxylic acid to its amide derivative using coupling agents (e.g., EDCI/HOBt), followed by oximation with hydroxylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 8.5–9.0 ppm for oxime protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm backbone structure and substituent integration (e.g., dihydrofuran protons at δ 3.0–4.5 ppm).
- FT-IR : Identify amide (C=O stretch ~1650 cm⁻¹) and oxime (N–O stretch ~930 cm⁻¹) functional groups.
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₀N₂O₂: 179.0815).
- X-ray crystallography : Resolve stereochemical ambiguities in the oxime moiety .
Q. How can researchers screen the basic antioxidant activity of this compound?
- Methodological Answer : Use a lipid peroxidation assay (e.g., Fe²⁺/ADP/ascorbate-induced oxidation in liver microsomes) to measure IC₅₀ values. Compare inhibition rates (Rinh) to reference antioxidants (e.g., Trolox). Confirm radical-scavenging activity via DPPH or ABTS assays, noting pH-dependent redox potentials (cyclic voltammetry in acetonitrile, Epa ~1.1–1.4 V vs NHE) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the redox properties of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP/6-31G*) to calculate one-electron reduction potentials (E°(ArO•/ArO⁻)) and bond dissociation enthalpies (BDEs) for the oxime O–H group. Validate with experimental cyclic voltammetry data. Note that exact-exchange terms in DFT improve accuracy for thermochemical properties (average error <3 kcal/mol) .
Q. What experimental approaches resolve contradictions in reported antioxidant activities of dihydrobenzo[b]furan derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., lipid phase vs. aqueous phase, presence of thiol-reducing agents like glutathione). Standardize protocols using a two-phase peroxidation system (chlorobenzene/water) and control for thiol content. Analyze kinetics via Arrhenius plots to distinguish between chain-breaking and preventive antioxidant mechanisms .
Q. How does the substitution pattern on the dihydrobenzo[b]furan core influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., –CF₃) or electron-donating (–OCH₃) groups. Assess bioactivity in microsomal peroxidation assays and correlate with Hammett σ values. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like NADPH oxidase .
Q. What strategies optimize the catalytic regeneration of organochalcogen analogs in antioxidant assays?
- Methodological Answer : For selenium/tellurium analogs, use glutathione peroxidase (GPx)-like activity assays. Measure H₂O₂ decomposition rates in the presence of glutathione (GSH). Enhance catalytic efficiency by tuning the chalcogen’s electronegativity and steric environment (e.g., bulky substituents improve lipid solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
